molecular formula C22H19ClO3 B563105 Atovaquone-d5 CAS No. 1329792-63-3

Atovaquone-d5

Cat. No.: B563105
CAS No.: 1329792-63-3
M. Wt: 371.872
InChI Key: BSJMWHQBCZFXBR-YNUDWXFUSA-N
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Description

Atovaquone-d5 is a deuterated analog of atovaquone, a hydroxynaphthoquinone compound. It is primarily used as an antimalarial and antiprotozoal agent. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and as an internal standard in mass spectrometry.

Mechanism of Action

Target of Action

Atovaquone-d5, a derivative of Atovaquone, primarily targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain . This complex plays a crucial role in cellular respiration and energy production. This compound also targets other proteins such as PDGFRβ and STAT3 , which are involved in cell proliferation and survival.

Mode of Action

This compound, being a hydroxy-1,4-naphthoquinone analogue of ubiquinone (Co-enzyme Q10), selectively inhibits the mitochondrial electron transport . It interferes with the function of ubiquinone by blocking electron transfer, which disrupts the mitochondrial membrane potential and halts ATP synthesis . This leads to the inhibition of cellular respiration and energy production, causing cell death .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the PDGFRβ/NF-κB signaling pathway , leading to the suppression of EMT-related proteins and related inflammatory factors . It also inhibits the HER2/β-Catenin signaling pathway , reducing the expression of downstream molecules such as pGSK-3β, TCF-4, cyclin D1, and c-Myc .

Pharmacokinetics

This compound, like Atovaquone, is highly lipophilic . It exhibits low water solubility, which can lead to variable absorption and bioavailability . Its pharmacokinetics can be improved by formulating it as a prodrug or using other strategies to enhance its solubility . The drug is detected in plasma at concentrations ranging from 250 to 50000 ng/mL .

Result of Action

This compound induces apoptosis and inhibits the growth of cancer cells . It reduces the expression of HER2, β-catenin, and c-Myc, and promotes an increase in apoptosis . It also inhibits oxygen consumption and induces aerobic glycolysis (the Warburg effect), as well as oxidative stress .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of oxygen can affect the drug’s ability to inhibit oxygen consumption and induce the Warburg effect . Additionally, the drug’s efficacy can be affected by the presence of other drugs or substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atovaquone-d5 involves the incorporation of deuterium atoms into the atovaquone molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) and a suitable catalyst under controlled conditions to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry is common to verify the deuterium incorporation and overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Atovaquone-d5 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in this compound can be oxidized to form quinone derivatives.

    Reduction: The quinone moiety can be reduced to hydroquinone under specific conditions.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Atovaquone-d5 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

Comparison with Similar Compounds

Atovaquone-d5 is compared with other similar compounds such as:

This compound’s uniqueness lies in its deuterium labeling, which enhances its utility in research applications, particularly in mass spectrometry and pharmacokinetic studies.

Biological Activity

Atovaquone-d5 is a deuterated analog of atovaquone, primarily recognized for its role in treating various parasitic infections, including malaria and Pneumocystis pneumonia. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, resistance patterns, and potential therapeutic applications.

This compound retains the core structure of atovaquone, which is a hydroxynaphthoquinone. Its mechanism of action is primarily linked to its inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This inhibition disrupts ATP synthesis and leads to a collapse of the mitochondrial membrane potential in susceptible parasites such as Plasmodium falciparum and Pneumocystis carinii .

Target OrganismMechanism of Action
Plasmodium falciparumInhibition of cytochrome bc1 complex
Pneumocystis cariniiUnknown mechanism; potential mitochondrial effects
Toxoplasma gondiiInhibition of mitochondrial processes

Pharmacokinetics

This compound exhibits similar pharmacokinetic properties to atovaquone, characterized by high lipophilicity and extensive protein binding (over 99.9%). The bioavailability is notably low and variable, significantly influenced by dietary factors. When taken with food, bioavailability can increase to approximately 47%, compared to 23% when fasting .

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability (with food)~47%
Bioavailability (fasting)~23%
Volume of Distribution0.60 ± 0.17 L/kg
Half-life2.2 to 3.2 days
Clearance10.4 ± 5.5 ml/min

Resistance Patterns

Resistance to this compound has been documented, particularly in P. falciparum, where point mutations in the cytochrome b gene are implicated. These mutations can lead to treatment failures when atovaquone is used as monotherapy . The introduction of combination therapies, such as atovaquone-proguanil (AP), has been a strategic response to mitigate resistance development .

Case Study: Resistance in Malaria Treatment

A notable case study involved three patients who exhibited resistance to atovaquone during treatment for severe malaria. Genetic analysis revealed mutations in the cytochrome b gene, which correlated with treatment failure despite standard dosing regimens . This highlights the necessity for ongoing surveillance and potential adjustments in treatment protocols.

Clinical Applications and Efficacy

This compound demonstrates significant efficacy against a range of protozoan parasites:

  • Malaria : Effective against asexual stages of P. falciparum.
  • Pneumocystis pneumonia : Used as a prophylactic and therapeutic agent.
  • Toxoplasmosis : Shows good in vitro activity.

The recommended dosing regimen for malaria treatment involves a total daily dose of 1500 mg, administered in two divided doses for three days . For prophylaxis against malaria, it is advised to initiate treatment one or two days prior to exposure and continue for seven days post-exposure.

Adverse Effects

This compound is generally well tolerated; however, some adverse reactions have been reported, including gastrointestinal symptoms such as nausea and abdominal pain. Importantly, it does not exhibit significant myelosuppressive effects, making it suitable for immunocompromised patients .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i7D2,8D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJMWHQBCZFXBR-YNUDWXFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])C2=C(C3=CC=CC=C3C(=O)C2=O)O)([2H])[2H])C4=CC=C(C=C4)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675642
Record name 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217612-80-0
Record name 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is the purity of Atovaquone-d5 critical in bioanalytical methods using LC/MS/MS?

A1: this compound, a deuterated form of Atovaquone, is commonly used as an internal standard (IS) in LC/MS/MS methods for quantifying Atovaquone in biological samples. The research highlights that the presence of impurities, such as this compound to Atovaquone-d8, in the Atovaquone-d4 reference standard can significantly impact method validation []. These impurities may interfere with the accurate quantification of Atovaquone, leading to inaccurate results. Therefore, ensuring high purity of this compound is crucial for reliable and robust bioanalytical method development and validation.

Q2: What steps can be taken to address purity concerns regarding Atovaquone-d4 as an internal standard?

A2: The study emphasizes the importance of scrutinizing the certificate of analysis and even considering recertification of the Atovaquone-d4 standard if the isotopic purity doesn't meet the claimed specifications []. This ensures that the IS used is of acceptable quality and minimizes the risk of impurities interfering with Atovaquone quantification.

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